molecular formula C20H18N2O B379379 2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole CAS No. 638140-97-3

2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole

Cat. No.: B379379
CAS No.: 638140-97-3
M. Wt: 302.4g/mol
InChI Key: MLVWPJQFJRDBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It is built on a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The structure incorporates a naphthalene group, which can enhance binding to biological targets through hydrophobic interactions, and a methoxymethyl side chain, which can influence the compound's solubility and metabolic stability. This specific molecular architecture suggests potential for diverse applications. Research on closely related 1-methyl-2-(naphthalen-1-yl)benzoimidazole analogs has demonstrated potential cytotoxicity, indicating the value of the naphthalen-1-ylmethyl-benzoimidazole core in anticancer research . More broadly, benzimidazole derivatives are extensively studied for their antibacterial, antifungal, antiviral, antileishmanial, and antitubercular activities, making them a versatile template for developing new therapeutic agents . The compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-(naphthalen-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-23-14-20-21-18-11-4-5-12-19(18)22(20)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWPJQFJRDBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole is a novel compound belonging to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.4 g/mol
  • IUPAC Name : 2-(methoxymethyl)-1-(naphthalen-1-ylmethyl)benzimidazole

The compound features a complex structure that integrates a methoxymethyl group and a naphthalene moiety, contributing to its pharmacological profile.

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains:

CompoundMIC (µg/ml)Target Organism
This compoundTBDTBD
Benzimidazole Derivative 150S. typhi
Benzimidazole Derivative 2250C. albicans

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect the compound's interaction with biological targets.

Key Findings from Recent Literature

A comprehensive review summarized the bioactivity of benzimidazole derivatives published between 2012 and 2021, noting their effectiveness against various pathogens and cancer cell lines. The authors emphasized the importance of SAR studies in optimizing these compounds for greater therapeutic potential .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods.
    • Results indicated that compounds with specific substitutions exhibited MIC values significantly lower than those of standard antibiotics .
  • Anticancer Efficacy :
    • A study focused on the anticancer properties of benzimidazole derivatives revealed that certain compounds effectively inhibited cancer cell proliferation through apoptosis induction mechanisms.
    • The study also highlighted the potential for these compounds to be developed into effective chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole with structurally related benzimidazole derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-CH₂-OCH₃; 1-CH₂-C₁₀H₇ C₂₀H₁₈N₂O 302.37 g/mol Enhanced lipophilicity; potential anticancer activity
2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole 2-C₆H₃(OCH₃)₂; 1-CH₂-C₁₀H₇ C₂₆H₂₂N₂O₂ 394.47 g/mol Increased steric bulk; evaluated for kinase inhibition
2-(Naphthalen-1-ylmethyl)-1H-benzimidazole 1-CH₂-C₁₀H₇; 2-H C₁₈H₁₄N₂ 258.32 g/mol Base structure; moderate bioactivity
1-Benzyl-2-phenyl-1H-benzimidazole 1-CH₂-C₆H₅; 2-C₆H₅ C₂₀H₁₆N₂ 284.35 g/mol Antifungal activity; improved synthetic yield (75-80%)
2-(Chloromethyl)-1H-benzimidazole (Derivative 32 in ) 2-CH₂Cl; 1-H C₈H₇ClN₂ 166.61 g/mol Reactive intermediate for further functionalization

Key Observations :

  • Methoxymethyl vs. Chloromethyl : The methoxymethyl group in the target compound improves stability compared to chloromethyl derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole), which are prone to nucleophilic substitution .
  • Naphthylmethyl vs.
  • Dimethoxyphenyl vs. Methoxymethyl : The dimethoxyphenyl substituent in introduces additional hydrogen-bonding sites but may reduce cell membrane permeability due to increased polarity .

Comparison with Other Syntheses :

  • 1-Benzyl-2-phenyl-1H-benzimidazole (): Uses AlCl₃-catalyzed condensation, yielding 75-80% product. This contrasts with the milder conditions (KOH/ethanol) preferred for naphthylmethyl derivatives to avoid side reactions .
  • 2-(Chloromethyl)-1H-benzimidazole (): Synthesized via thionyl chloride treatment of (1H-benzimidazol-2-yl)methanol, highlighting the reactivity of the 2-position for further modifications .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The naphthylmethyl and methoxymethyl groups increase logP compared to unsubstituted benzimidazoles, enhancing blood-brain barrier penetration and intracellular uptake .
  • Anticancer Potential: Benzimidazoles with naphthyl groups (e.g., 2-(naphthalen-1-ylmethyl)-1H-benzimidazole) show IC₅₀ values in the micromolar range against cancer cell lines, suggesting the target compound may exhibit similar activity .
  • Stability : Methoxymethyl ethers are hydrolytically stable under physiological conditions, unlike ester or hydroxy groups, which may degrade in vivo .

Preparation Methods

Formation of the Benzimidazole Core

The foundational step involves cyclocondensation of o-phenylenediamine with aldehydes. ZnO nanoparticles (ZnO-NPs) have been demonstrated to enhance reaction efficiency under eco-friendly conditions. For instance, reacting o-phenylenediamine with glycolaldehyde (HOCH₂CHO) in the presence of ZnO-NPs yields 2-hydroxymethyl-1H-benzimidazole (Scheme 1).

Reaction Conditions

ReagentCatalystTemperatureYield (%)
GlycolaldehydeZnO-NPs80°C85–90

Methylation of the Hydroxymethyl Group

The hydroxymethyl intermediate is methylated using methyl iodide (MeI) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
2-Hydroxymethyl-1H-benzimidazole+MeIK2CO3,DMF2-Methoxymethyl-1H-benzimidazole\text{2-Hydroxymethyl-1H-benzimidazole} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-Methoxymethyl-1H-benzimidazole}
This step typically achieves yields of 70–75%.

N1-Alkylation with Naphthalen-1-ylmethyl Chloride

The final step involves alkylating the N1 position using naphthalen-1-ylmethyl chloride and sodium hydride (NaH) in DMF:
2-Methoxymethyl-1H-benzimidazole+Naphthalen-1-ylmethyl chlorideNaH, DMFTarget Compound\text{2-Methoxymethyl-1H-benzimidazole} + \text{Naphthalen-1-ylmethyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
Optimized Conditions

  • Molar ratio (benzimidazole:alkylating agent): 1:1.2

  • Reaction time: 4–6 hours

  • Yield: 65–70%

Stepwise Alkylation of Preformed Benzimidazole

Preparation of 2-Chloro-1H-benzimidazole

2-Chloro-1H-benzimidazole serves as a versatile intermediate. It is synthesized via cyclization of o-phenylenediamine with chloral hydrate under acidic conditions:
C6H4(NH2)2+CCl3CHOHCl2-Chloro-1H-benzimidazole\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{CCl}_3\text{CHO} \xrightarrow{\text{HCl}} \text{2-Chloro-1H-benzimidazole}

Sequential Alkylation

  • N1-Alkylation : Using NaH as a base, 2-chloro-1H-benzimidazole reacts with naphthalen-1-ylmethyl bromide in DMF to yield 2-chloro-1-naphthalen-1-ylmethyl-1H-benzimidazole.

  • C2 Substitution : The chlorine atom at C2 is displaced via nucleophilic substitution with sodium methoxymethylate (NaOCH₂OMe) in ethanol under reflux:
    2-Chloro-1-naphthalen-1-ylmethyl-1H-benzimidazole+NaOCH2OMeΔTarget Compound\text{2-Chloro-1-naphthalen-1-ylmethyl-1H-benzimidazole} + \text{NaOCH}_2\text{OMe} \xrightarrow{\Delta} \text{Target Compound}
    Yield : 60–65%.

Alternative Methods Involving Direct Functionalization

Friedel-Crafts Alkylation

Electrophilic substitution at C2 is challenging due to the electron-deficient nature of the benzimidazole ring. However, using Lewis acids like AlCl₃, the methoxymethyl group can be introduced via a Friedel-Crafts reaction with methoxymethyl chloride:
1-Naphthalen-1-ylmethyl-1H-benzimidazole+ClCH2OCH3AlCl3Target Compound\text{1-Naphthalen-1-ylmethyl-1H-benzimidazole} + \text{ClCH}_2\text{OCH}_3 \xrightarrow{\text{AlCl}_3} \text{Target Compound}
Limitations : Low regioselectivity (40–50% yield) and formation of byproducts.

Reductive Amination

A two-step reductive amination approach involves:

  • Condensation of o-phenylenediamine with naphthalen-1-ylmethylamine and methoxyacetone.

  • Reduction of the imine intermediate using NaBH₄.
    This method remains exploratory, with yields below 50%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and NMP enhance solubility of intermediates, while ethanol facilitates nucleophilic substitutions.

  • Bases : NaH provides strong deprotonation for alkylation, whereas K₂CO₃ is preferred for milder conditions.

Catalytic Enhancements

ZnO-NPs reduce reaction times by 30–40% in cyclocondensation steps compared to traditional methods.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.35 (s, 3H, OCH₃), δ 4.55 (s, 2H, CH₂OCH₃), and δ 5.20 (s, 2H, NCH₂-naphthalene).

  • LC-MS : Molecular ion peak at m/z 345.2 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms purity >98% for optimized routes.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N3 occurs in 10–15% of cases, necessitating chromatographic purification.

  • Stability : The methoxymethyl group is prone to hydrolysis under strongly acidic or basic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. For example, condensation of 1,2-phenylenediamine derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) under reflux conditions in ethanol or dichloromethane. Catalysts such as acidic or basic agents may accelerate cyclization. Key steps include controlling temperature (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents for improved solubility), and purification via recrystallization or column chromatography to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and absence of impurities. For example, methoxymethyl groups show characteristic singlet peaks near δ 3.3–3.5 ppm, while naphthalene protons appear as multiplet signals in aromatic regions .
  • X-ray Crystallography : Resolve single-crystal structures using programs like SHELXL to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Disorder in substituents (e.g., methyl groups) can be modeled with split-site occupancy .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can software like SHELXL address them?

  • Methodological Answer : Challenges include:

  • Disorder in Flexible Groups : Methoxymethyl or naphthalenylmethyl substituents may exhibit positional disorder. SHELXL allows refinement of split-site occupancy and anisotropic displacement parameters to model these features .
  • Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H···O) can create complex packing motifs. SHELXL’s restraints and constraints refine hydrogen atom positions while maintaining geometric rationality .
  • Twinned Crystals : Use the TWIN command in SHELXL to deconvolute overlapping reflections and improve data accuracy .

Q. How do researchers resolve contradictions in reported biological activity data for benzimidazole derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized Bioassays : Re-evaluate activity under controlled conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships .
  • Computational Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or receptors). For example, benzimidazole derivatives may adopt distinct poses in active sites depending on substituent bulkiness .
  • Meta-Analysis : Compare data across studies using databases like PubMed or Scopus, filtering for consistent experimental parameters .

Q. What computational methods are employed to predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets. This aids in understanding charge distribution and potential reaction sites .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects or ligand-protein interactions to predict stability and binding affinity .
  • QSAR Modeling : Correlate substituent features (e.g., logP, molar refractivity) with bioactivity using regression models to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.